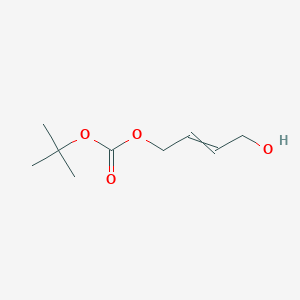
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate is an organic compound with the molecular formula C9H17NO3. It is a derivative of butenolide and is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 4-hydroxybut-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-hydroxybut-2-en-1-yl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. Molecular targets and pathways involved in its reactions include enzyme-catalyzed processes and chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate
- tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate
Uniqueness
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate is unique due to its specific reactivity and stability.
Eigenschaften
CAS-Nummer |
652150-15-7 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxybut-2-enyl carbonate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)12-7-5-4-6-10/h4-5,10H,6-7H2,1-3H3 |
InChI-Schlüssel |
UXBVOTFGACBRBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)OCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


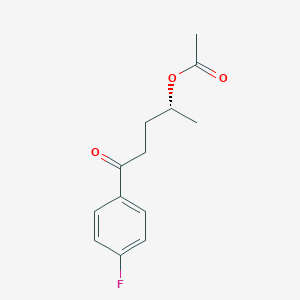
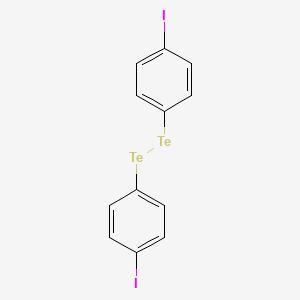
![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
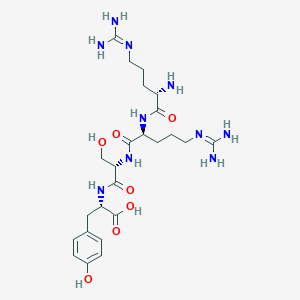
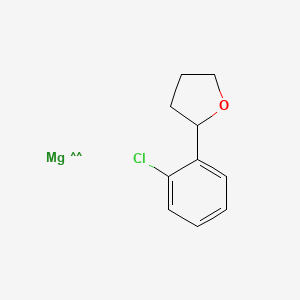
![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)
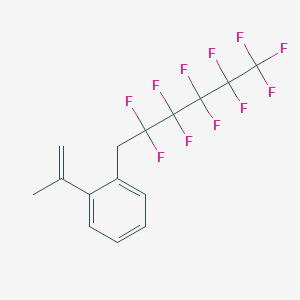
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B12533970.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzoyl chloride](/img/structure/B12533980.png)
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)
